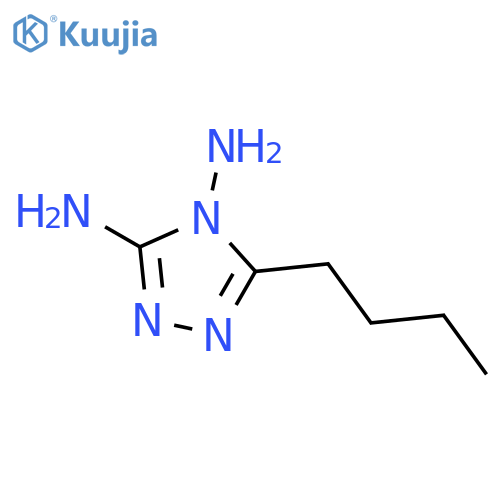Cas no 98275-29-7 (4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)

98275-29-7 structure
商品名:4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-
4H-1,2,4-Triazole-3,4-diaMine, 5-butyl- 化学的及び物理的性質
名前と識別子
-
- 4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-
- 5-Butyl-4H-1,2,4-triazole-3,4-diamine
- SCHEMBL13771914
- (3-amino-5-butyl-4H-[1,2,4]triazol-4-yl)-amine
- 98275-29-7
- YDA27529
- 5-butyl-1,2,4-triazole-3,4-diamine
- CS-B0350
- AKOS017515383
- CS-14037
- DB-368640
-
- インチ: InChI=1S/C6H13N5/c1-2-3-4-5-9-10-6(7)11(5)8/h2-4,8H2,1H3,(H2,7,10)
- InChIKey: DROZROPPZFQUNQ-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=NNC(=N)N1N
計算された属性
- せいみつぶんしりょう: 155.117
- どういたいしつりょう: 155.117
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 82.8A^2
じっけんとくせい
- 密度みつど: 1.36
- ふってん: 373.4°C at 760 mmHg
- フラッシュポイント: 179.6°C
- 屈折率: 1.649
4H-1,2,4-Triazole-3,4-diaMine, 5-butyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338328-100mg |
5-Butyl-4H-1,2,4-triazole-3,4-diamine |
98275-29-7 | 95%+ | 100mg |
$*** | 2023-04-18 | |
| Chemenu | CM338328-100mg |
5-Butyl-4H-1,2,4-triazole-3,4-diamine |
98275-29-7 | 95%+ | 100mg |
$441 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058027-1g |
5-Butyl-4H-1,2,4-triazole-3,4-diamine |
98275-29-7 | 98% | 1g |
¥8180.00 | 2024-04-23 | |
| Chemenu | CM338328-1g |
5-Butyl-4H-1,2,4-triazole-3,4-diamine |
98275-29-7 | 95%+ | 1g |
$*** | 2023-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058027-100mg |
5-Butyl-4H-1,2,4-triazole-3,4-diamine |
98275-29-7 | 98% | 100mg |
¥2643.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058027-250mg |
5-Butyl-4H-1,2,4-triazole-3,4-diamine |
98275-29-7 | 98% | 250mg |
¥3776.00 | 2024-04-23 | |
| Chemenu | CM338328-250mg |
5-Butyl-4H-1,2,4-triazole-3,4-diamine |
98275-29-7 | 95%+ | 250mg |
$787 | 2021-08-18 | |
| Chemenu | CM338328-1g |
5-Butyl-4H-1,2,4-triazole-3,4-diamine |
98275-29-7 | 95%+ | 1g |
$1468 | 2021-08-18 | |
| Chemenu | CM338328-250mg |
5-Butyl-4H-1,2,4-triazole-3,4-diamine |
98275-29-7 | 95%+ | 250mg |
$*** | 2023-04-18 |
4H-1,2,4-Triazole-3,4-diaMine, 5-butyl- 関連文献
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
98275-29-7 (4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-) 関連製品
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
